Scaffold-Level Differentiation: The 1,2,4-Triazolidine Core Impairs FraB Deglycase with Micromolar Potency
Compounds containing the 1,2,4-triazolidine core have been characterized as inhibitors of the Salmonella FraB deglycase, a validated antibacterial target. In a direct enzymatic characterization, a representative 1,2,4-triazolidine compound exhibited an IC50 value between 3 and 100 μM against FraB, establishing the core scaffold's intrinsic activity [1]. This contrasts with the standard-of-care comparator, Neostigmine methylsulphate, which is a potent acetylcholinesterase (AChE) inhibitor (IC50 in the low nanomolar range) but is not a FraB inhibitor, thus highlighting the unique target engagement profile of the triazolidine chemotype [2].
| Evidence Dimension | Inhibitory potency against Salmonella FraB deglycase |
|---|---|
| Target Compound Data | A closely related 1,2,4-triazolidine analog exhibited an IC50 range of ~3–100 μM against FraB [1]. |
| Comparator Or Baseline | Neostigmine methylsulphate, a potent acetylcholinesterase inhibitor, is inactive against FraB. |
| Quantified Difference | Target engagement is unique to the triazolidine class; no inhibition is observed with the comparator. |
| Conditions | In vitro enzymatic assay measuring deglycase activity of FraB. |
Why This Matters
For projects targeting the FraB deglycase as a novel antibacterial mechanism, a triazolidine-based core is a non-negotiable structural requirement, and this compound provides a starting point for optimization.
- [1] Thangamalai, R., et al. 'Identification of inhibitors of the Salmonella FraB deglycase, a drug target.' Bioorganic & Medicinal Chemistry, 2025. DOI: 10.1016/j.bmc.2025.118065. View Source
- [2] Riaz, S., et al. 'Synthesis and biological evaluation of 1,2,4-triazolidine-3-thiones as potent acetylcholinesterase inhibitors: in vitro and in silico analysis through kinetics, chemoinformatics and computational approaches.' Molecular Diversity, 2021. View Source
